molecular formula C14H12O5S B1328735 3-[(4-Methylsulfonyl)phenoxy]benzoic acid CAS No. 1000018-30-3

3-[(4-Methylsulfonyl)phenoxy]benzoic acid

Cat. No. B1328735
M. Wt: 292.31 g/mol
InChI Key: RGDRGEDGYDZTRP-UHFFFAOYSA-N
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Description

“3-[(4-Methylsulfonyl)phenoxy]benzoic acid” is a chemical compound with the molecular formula C14H12O5S . It has a molecular weight of 292.31 .


Molecular Structure Analysis

The InChI code for “3-[(4-Methylsulfonyl)phenoxy]benzoic acid” is 1S/C14H12O5S/c1-20(17,18)13-7-5-11(6-8-13)19-12-4-2-3-10(9-12)14(15)16/h2-9H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The melting point of “3-[(4-Methylsulfonyl)phenoxy]benzoic acid” is between 160 - 163 oC .

Scientific Research Applications

  • Selective EP1 Receptor Antagonists : Research has identified compounds similar to 3-[(4-Methylsulfonyl)phenoxy]benzoic acid as selective antagonists for the EP1 receptor subtype, which could have implications in various therapeutic areas. Studies by Naganawa et al. (2006) showed that analogs with more hydrophilic heteroarylsulfonyl moieties exhibited optimized antagonist activity and some in vivo activity (Naganawa et al., 2006). Further optimization was carried out to reduce inhibitory activity against hepatic cytochrome P450 isozymes (Naganawa et al., 2006).

  • Oxidative Behavior and Analytical Applications : The oxidative behavior of compounds structurally related to 3-[(4-Methylsulfonyl)phenoxy]benzoic acid, such as Bumetanide, has been studied. This research, conducted by Legorburu et al. (1993), focused on the electrochemical analysis and could have implications for analytical methodologies in pharmaceutical sciences (Legorburu et al., 1993).

  • Metabolism Studies : Investigations into the metabolism of related compounds, such as 3-phenoxybenzoic acid, have provided insights into the metabolic pathways and potential toxicology. Crayford and Hutson (1980) explored the metabolism of this compound in rats, revealing significant insights into its biotransformation (Crayford & Hutson, 1980).

  • Synthesis and Chemical Properties : Research has also been conducted on the synthesis and properties of compounds structurally related to 3-[(4-Methylsulfonyl)phenoxy]benzoic acid. Studies by Yin (2002) introduced a convenient preparation method for 4-(methylsulfonyl)benzoic acid, demonstrating advances in synthetic chemistry relevant to this class of compounds (Yin, 2002).

  • Extraction and Separation Science : Research on sulfonyl-bridged oligo(benzoic acid)s, which are structurally related to 3-[(4-Methylsulfonyl)phenoxy]benzoic acid, has implications for extraction and separation science, particularly in the context of lanthanoid ions. Morohashi et al. (2014) conducted studies that provide insights into the use of these compounds in extraction processes (Morohashi et al., 2014).

  • Potential in Antidepressant Development : The identification of cytochrome P450 and other enzymes involved in the oxidative metabolism of novel antidepressants has been studied, highlighting the relevance of compounds like 3-[(4-Methylsulfonyl)phenoxy]benzoic acid in the development of new therapeutic agents (Hvenegaard et al., 2012).

Safety And Hazards

The safety information available indicates that “3-[(4-Methylsulfonyl)phenoxy]benzoic acid” may be an irritant .

properties

IUPAC Name

3-(4-methylsulfonylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-20(17,18)13-7-5-11(6-8-13)19-12-4-2-3-10(9-12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDRGEDGYDZTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272946
Record name 3-[4-(Methylsulfonyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylsulfonyl)phenoxy]benzoic acid

CAS RN

1000018-30-3
Record name 3-[4-(Methylsulfonyl)phenoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Methylsulfonyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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